N-Nitroso-L-proline N-Nitroso-L-proline N-Nitrosoproline is a L-proline derivative.
Brand Name: Vulcanchem
CAS No.: 7519-36-0
VCID: VC20779160
InChI: InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m0/s1
SMILES: C1CC(N(C1)N=O)C(=O)O
Molecular Formula: C5H8N2O3
Molecular Weight: 144.13 g/mol

N-Nitroso-L-proline

CAS No.: 7519-36-0

Cat. No.: VC20779160

Molecular Formula: C5H8N2O3

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

N-Nitroso-L-proline - 7519-36-0

Specification

CAS No. 7519-36-0
Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
IUPAC Name (2S)-1-nitrosopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m0/s1
Standard InChI Key WLKPHJWEIIAIFW-BYPYZUCNSA-N
Isomeric SMILES C1C[C@H](N(C1)N=O)C(=O)O
SMILES C1CC(N(C1)N=O)C(=O)O
Canonical SMILES C1CC(N(C1)N=O)C(=O)O

Introduction

Mechanism of Action

The nitrosation of L-proline leads to the formation of N-Nitroso-L-proline, which can induce DNA damage when exposed to reactive oxygen species and nitric oxide radicals, especially under conditions such as exposure to natural sunlight. Studies have shown that this compound can cause single-strand DNA breaks in human fibroblast cells, indicating its potential mutagenic effects.

  • Carcinogenic Potential

Research has indicated that N-Nitroso-L-proline exhibits oncogenic activity. While some studies have suggested a lack of carcinogenicity in certain animal models (e.g., no tumors were observed in rats given high doses over extended periods), the compound is still classified as a potential carcinogen due to its structural similarity to other known carcinogenic nitroso compounds.

Safety Profile

The LD50 (lethal dose for 50% of the population) for intraperitoneal administration in Swiss-Webster mice is approximately 203±22203\pm 22
mg/kg, highlighting its toxicity profile. The International Agency for Research on Cancer (IARC) classifies N-Nitroso-L-proline as Group 3, meaning it is not classifiable as to its carcinogenicity in humans.

  • Environmental and Dietary Sources

N-Nitroso-L-proline can be formed endogenously within the human body, particularly after the ingestion of nitrate and L-proline. It has been detected in human urine samples, suggesting that dietary habits can influence its levels in the body. Additionally, it has been reported in cured meats at concentrations ranging from 340 to 440 μg/kg.

  • Research Findings

Recent studies have focused on the implications of N-Nitroso-L-proline in various fields:

  • Genotoxicity: Investigations into its mutagenic potential have revealed that it may pose risks when present in pharmaceuticals and food products.

  • Detection Methods: Advanced analytical techniques like gas chromatography coupled with thermal energy analysis have been employed to identify and quantify N-nitroso compounds in biological samples.

N-Nitroso-L-proline is a significant compound due to its biological activity and potential health risks. Ongoing research continues to explore its mechanisms of action, environmental sources, and implications for human health, emphasizing the need for careful monitoring and regulation of nitrosamine levels in food and pharmaceuticals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator